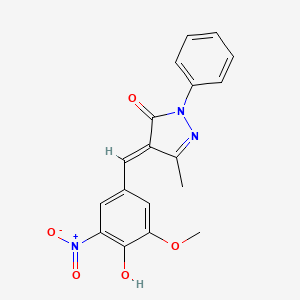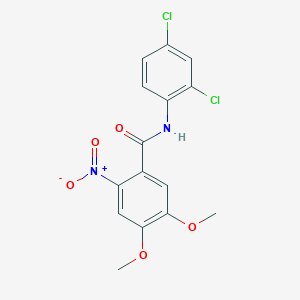![molecular formula C13H12F3N3O2S B6106007 6-amino-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}thio)-4-pyrimidinol](/img/structure/B6106007.png)
6-amino-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}thio)-4-pyrimidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}thio)-4-pyrimidinol is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is commonly referred to as TAK-659 and is primarily used as a research tool in the development of new drugs for the treatment of cancer, autoimmune diseases, and inflammatory disorders. In
Wirkmechanismus
TAK-659 exerts its pharmacological effects by inhibiting the activity of BTK, which is a key mediator of B-cell receptor signaling. BTK plays a critical role in the survival and proliferation of B-cells, which are involved in the development and progression of various types of cancer, autoimmune diseases, and inflammatory disorders. By inhibiting BTK, TAK-659 blocks the downstream signaling pathways that lead to the activation and proliferation of B-cells, thereby inhibiting the growth and survival of cancer cells and reducing inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to exhibit potent anti-tumor activity in preclinical studies. It has been found to inhibit the growth and survival of cancer cells in various types of cancer, including lymphoma, leukemia, and solid tumors. TAK-659 has also been shown to reduce inflammation in autoimmune diseases such as rheumatoid arthritis and lupus. In addition, TAK-659 has been found to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages as a research tool in the development of new drugs. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in various diseases. TAK-659 has also been shown to exhibit potent anti-tumor activity in preclinical studies, which makes it a promising candidate for the development of new cancer therapies. However, TAK-659 has some limitations as a research tool. It is a relatively new compound, and its pharmacological properties are still being studied. In addition, TAK-659 is a synthetic compound, which may limit its use in certain research applications.
Zukünftige Richtungen
There are several future directions for the research and development of TAK-659. One direction is the evaluation of its efficacy and safety in clinical trials for the treatment of various types of cancer and autoimmune diseases. Another direction is the development of new compounds based on the structure of TAK-659 with improved pharmacological properties. Additionally, the role of BTK in various diseases is still not fully understood, and further research is needed to elucidate its mechanisms of action and identify new therapeutic targets.
Synthesemethoden
The synthesis of TAK-659 involves several steps starting from commercially available starting materials. The first step involves the protection of the hydroxyl group of 2,4-dihydroxypyrimidine with a tert-butyldimethylsilyl (TBDMS) group. The next step involves the reaction of the protected 2,4-dihydroxypyrimidine with 3-(trifluoromethyl)phenol in the presence of a base such as potassium carbonate to yield the corresponding phenol derivative. The phenol derivative is then reacted with 2-bromoethylthiol in the presence of a base to form the desired compound, TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in scientific research due to its potential applications in various fields. It has been found to be a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and progression of cancer, autoimmune diseases, and inflammatory disorders. TAK-659 has been shown to exhibit potent anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
4-amino-2-[2-[3-(trifluoromethyl)phenoxy]ethylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2S/c14-13(15,16)8-2-1-3-9(6-8)21-4-5-22-12-18-10(17)7-11(20)19-12/h1-3,6-7H,4-5H2,(H3,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWNOXGUUIUMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCSC2=NC(=CC(=O)N2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1,3-benzoxazole-7-carboxamide](/img/structure/B6105933.png)
![N-methyl-N-{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-1-(4-pyrimidinyl)ethanamine](/img/structure/B6105940.png)
![N-(3'-fluoro-4-biphenylyl)-1-[(5-methyl-2-thienyl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6105943.png)
![2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B6105948.png)

![N~4~-[1-(4-chlorobenzyl)-3-piperidinyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B6105961.png)
![3-(benzyloxy)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6105969.png)
![3-[1-(2-amino-6-methyl-4-pyrimidinyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6105973.png)
![1-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B6105987.png)
![2-(3-butenoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6105990.png)
![2-[1-(3-thienylmethyl)-2-piperidinyl]ethanol](/img/structure/B6105993.png)
![N-ethyl-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-N-(4-pyridinylmethyl)-3-piperidinamine](/img/structure/B6105998.png)
![2-(4-ethyl-1-piperazinyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-indanecarboxamide](/img/structure/B6106010.png)